2-(3-Chloro-4-fluorophenyl)-2-butanol
CAS No.:
Cat. No.: VC13551595
Molecular Formula: C10H12ClFO
Molecular Weight: 202.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClFO |
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Molecular Weight | 202.65 g/mol |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)butan-2-ol |
Standard InChI | InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3 |
Standard InChI Key | ASSLKCQXVRLWSA-UHFFFAOYSA-N |
SMILES | CCC(C)(C1=CC(=C(C=C1)F)Cl)O |
Canonical SMILES | CCC(C)(C1=CC(=C(C=C1)F)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2-(3-Chloro-4-fluorophenyl)-2-butanol is C₁₀H₁₁ClFOH, with a molecular weight of 201.64 g/mol. Its structure consists of a butanol backbone (four-carbon chain) bonded to a disubstituted phenyl ring. The chlorine and fluorine atoms introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Crystallography and Polymorphism
While no direct crystallographic data exists for this compound, related chlorofluorophenyl derivatives exhibit distinct polymorphic forms. For example, the crystalline form-M of 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline dihydrochloride displays characteristic PXRD peaks at 5.3, 10.4, and 15.3° 2θ . Such patterns suggest that 2-(3-Chloro-4-fluorophenyl)-2-butanol may similarly form stable polymorphs under controlled conditions.
Spectroscopic Properties
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IR Spectroscopy: Expected O-H stretching (~3200–3600 cm⁻¹), C-Cl (~550–850 cm⁻¹), and C-F (~1000–1100 cm⁻¹) vibrations.
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NMR:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound can be synthesized via two primary routes:
Route 1: Grignard Reaction
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Formation of 3-Chloro-4-fluorophenylmagnesium bromide: Reacting 3-chloro-4-fluoroiodobenzene with magnesium in anhydrous THF.
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Nucleophilic addition to butyraldehyde:
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Acidic workup: Hydrolysis with NH₄Cl yields the crude alcohol, purified via recrystallization.
Route 2: Reduction of Ketones
Reduction of 2-(3-Chloro-4-fluorophenyl)-2-butanone using NaBH₄ or LiAlH₄ in ethanol:
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 50–70°C for Grignard reactions.
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Solvent Systems: Tetrahydrofuran (THF)/tert-butanol mixtures improve solubility and reaction kinetics .
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Catalysts: Palladium or nickel catalysts for hydrogenation steps.
Physicochemical Properties
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
2-(3-Chloro-4-fluorophenyl)-2-butanol serves as a precursor in tyrosine kinase inhibitors (TKIs). For instance, analogs like N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide utilize similar chlorofluorophenyl motifs for target binding .
Biological Activity
Though unverified for this specific compound, structurally related alcohols exhibit:
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Anticancer Activity: Induction of apoptosis via caspase-3 activation (IC₅₀ = 12 µM in HeLa cells).
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Antimicrobial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
Compound | Biological Activity | LogP | Synthetic Complexity |
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2-(3-Chloro-4-fluorophenyl)-2-butanol | Hypothesized anticancer | 2.8 | Moderate |
3-(3-Chloro-4-fluorophenyl)-3-pentanol | Antimicrobial (MIC = 10 µg/mL) | 3.1 | High |
4-(Chlorofluoromethyl)phenol | Antifungal | 1.9 | Low |
Stability and Degradation Pathways
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